molecular formula C6H8N2O B1205310 2,4-Diaminophenol CAS No. 95-86-3

2,4-Diaminophenol

Cat. No. B1205310
CAS RN: 95-86-3
M. Wt: 124.14 g/mol
InChI Key: XIWMTQIUUWJNRP-UHFFFAOYSA-N
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Patent
US04323708

Procedure details

The process of hydrogenation is conducted in the reactor described in the foregoing Example 10. Into this reactor there are charged 4 g of 2,4-dinitrophenol, poured 100 ml of water and the resulting solution is stirred. Into the tube (membrane catalyst) hydrogen is continuously fed under the pressure of 40 atm at the rate of 10 l/min. The hydrogenation is conducted at the temperature in the reactor of 100° C. for 2.5 hours. After cooling the solution is partially evaporated in vacuum and the precipitated crystals of 2,4-diaminophenol are separated. After recrystallization from acetone there are obtained 2.8 g of 2,4-diaminophenol with the melting point of 79° C. The product yield is 91.5% based on the starting 2,4-dinitrophenol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[OH:13])([O-])=O.[H][H]>O>[NH2:1][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
CUSTOM
Type
CUSTOM
Details
is partially evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
the precipitated crystals of 2,4-diaminophenol are separated
CUSTOM
Type
CUSTOM
Details
After recrystallization from acetone

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.